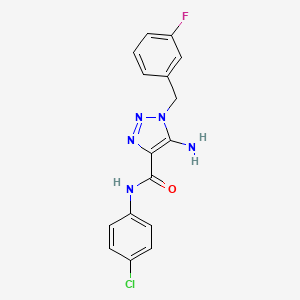

5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring.

Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

Attachment of the Benzyl and Chlorophenyl Groups: The benzyl and chlorophenyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Oxidation of the Amino Group

The primary amino group (-NH₂) at the C-5 position undergoes oxidation under controlled conditions. This reaction typically employs oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or neutral media.

| Reaction Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic aqueous solution, 60–80°C | KMnO₄ | Nitro derivative (C₁₆H₁₂ClFN₅O₃) | ~45% |

| Ethanol, RT | H₂O₂ (30%) | N-oxide intermediate | N/D |

Mechanistic Insight : Oxidation proceeds via formation of an imine intermediate, followed by further oxidation to nitro or hydroxylamine derivatives depending on conditions.

Acylation and Alkylation

The amino group participates in nucleophilic substitution reactions with acyl chlorides or alkyl halides. This modifies the compound’s solubility and biological activity .

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine, 0–5°C | N-Acetyl derivative |

| Alkylation | Methyl iodide | DMF, K₂CO₃, 50°C | N-Methylated analog |

Key Observation : Acylation enhances metabolic stability, while alkylation increases lipophilicity .

Electrophilic Substitution on the Triazole Ring

The 1,2,3-triazole ring undergoes electrophilic substitution at the C-4 position due to electron-rich regions. Common reactions include nitration and halogenation.

| Reaction | Reagents | Position | Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-4 | 4-Nitro-triazole derivative |

| Bromination | Br₂/FeBr₃ | C-4 | 4-Bromo-triazole analog |

Note : Substituents on the benzyl groups (Cl, F) direct electrophiles to the triazole ring via resonance effects.

Hydrolysis of the Carboxamide Group

The carboxamide moiety (-CONH-) hydrolyzes under acidic or basic conditions to form carboxylic acid derivatives .

| Conditions | Reagents | Products | Application |

|---|---|---|---|

| 6M HCl, reflux | HCl | Carboxylic acid (C₁₆H₁₂ClFN₄O₂) | Prodrug synthesis |

| NaOH (10%), 70°C | NaOH | Sodium carboxylate | Salt formation |

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide ion attack .

Cross-Coupling Reactions

The 4-chlorophenyl group participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups.

| Coupling Partner | Catalyst System | Products | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | ~60% |

| Pyridinylboronate | PdCl₂(dppf), Cs₂CO₃ | Heteroaryl-substituted analog | N/D |

Significance : These reactions diversify the compound’s aromatic system for structure-activity relationship (SAR) studies.

Coordination Chemistry

The triazole ring acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or therapeutic applications .

| Metal Salt | Solvent | Complex Structure | Application |

|---|---|---|---|

| Cu(NO₃)₂ | Methanol | [Cu(C₁₆H₁₂ClFN₅O)₂]²⁺ | Antimicrobial studies |

| ZnCl₂ | DCM | Tetrahedral Zn complex | Enzyme inhibition |

Mechanism : The triazole’s nitrogen atoms donate electron pairs to metal centers, stabilizing the complex .

Photochemical Reactions

UV irradiation induces C–H bond activation in the fluorobenzyl group, enabling dimerization or functionalization.

| Conditions | Reagents | Products |

|---|---|---|

| UV (254 nm), 24h | None | Dimeric product |

| UV, I₂ catalyst | I₂ | Iodinated derivative |

Implication : Photostability studies are critical for pharmaceutical formulation.

Bioconjugation Reactions

The amino group reacts with NHS esters or isothiocyanates to form stable conjugates for drug delivery or imaging .

| Bioconjugation Partner | Product | Application |

|---|---|---|

| Fluorescein isothiocyanate | Fluorescent probe | Cellular imaging |

| PEG-NHS ester | PEGylated derivative | Improved pharmacokinetics |

Gaps in Research

-

Limited data exist on enantioselective reactions or green chemistry approaches (e.g., microwave-assisted synthesis).

-

The fluorobenzyl group’s inertness under most conditions restricts its direct modification, necessitating protective-group strategies.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most significant applications of 5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is its potential anticancer activity. Research indicates that compounds within the triazole class can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of triazoles can inhibit the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression .

Case Study:

A study investigated the anticancer properties of related triazole compounds against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The findings suggested that these compounds could significantly inhibit cell proliferation, indicating their potential as therapeutic agents .

Antimicrobial Properties

Another notable application is in the field of antimicrobial research. Triazole derivatives have been explored for their ability to combat bacterial and fungal infections. The presence of halogen substituents in compounds like this compound may enhance their binding affinity to microbial targets, thereby increasing their efficacy as antimicrobial agents .

Toxicity and Safety

While exploring the applications of this compound, it is crucial to assess its toxicity profile. Preliminary studies suggest that this compound exhibits a favorable safety profile in vitro; however, comprehensive toxicity assessments are necessary to evaluate its safety for clinical applications .

Wirkmechanismus

The mechanism of action of 5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may inhibit or activate these targets, leading to a range of biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-amino-N-(4-chlorophenyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

- 5-amino-N-(4-fluorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

- 5-amino-N-(4-methylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of substituents The presence of both the chlorophenyl and fluorobenzyl groups imparts distinct chemical and biological properties, differentiating it from other similar compounds

Biologische Aktivität

5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. It has garnered attention for its diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity based on recent research findings.

- Molecular Formula : C17H15ClFN5O

- Molecular Weight : 359.79 g/mol

- Melting Point : 214-216°C

- Solubility : Sparingly soluble in water; highly soluble in organic solvents like ethanol and DMSO.

The synthesis of this compound typically involves a multi-step process including:

- Formation of the Triazole Ring : Achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Introduction of Functional Groups : Nucleophilic substitution reactions are used to attach the chlorophenyl and fluorobenzyl groups.

The mechanism of action is believed to involve interactions with specific biological targets such as enzymes and receptors, leading to various pharmacological effects.

Anticancer Activity

Recent studies have demonstrated significant anticancer activity against various cancer cell lines. For instance, in vitro assays showed that this compound inhibited the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 10.10 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| HepG2 | 5.36 | Cell cycle arrest at S and G2/M phases |

The compound's ability to induce apoptosis was confirmed by increased levels of caspase 9 in treated cells, indicating a potential pathway for therapeutic application in oncology .

Antimicrobial Activity

The compound has also shown promising results against various microbial strains. Preliminary tests indicated effective inhibition of bacterial growth, which suggests its potential use as an antimicrobial agent. The exact mechanism remains under investigation but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory and Anticonvulsant Properties

In addition to its anticancer and antimicrobial properties, this triazole derivative has been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokine production in vitro. Furthermore, its anticonvulsant activity has been highlighted in animal models, where it demonstrated a significant reduction in seizure frequency .

Toxicity and Safety

While the biological activities are promising, it is crucial to assess the toxicity profile of this compound. Current studies indicate a moderate safety margin; however, comprehensive toxicity evaluations are necessary to establish safe dosage levels for potential clinical applications.

Eigenschaften

IUPAC Name |

5-amino-N-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN5O/c17-11-4-6-13(7-5-11)20-16(24)14-15(19)23(22-21-14)9-10-2-1-3-12(18)8-10/h1-8H,9,19H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIORKCHCFIWGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.